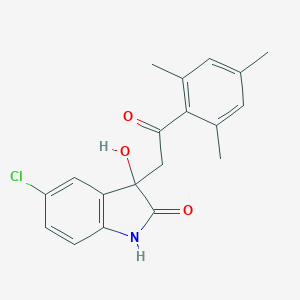![molecular formula C18H16FNO3 B214708 1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as EF-24 and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
EF-24 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. EF-24 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EF-24 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EF-24 has been shown to have antioxidant properties. EF-24 has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EF-24 for lab experiments is its high purity. EF-24 can be synthesized with a high degree of purity, which makes it suitable for use in various assays and experiments. However, one of the limitations of EF-24 is its poor solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on EF-24. One area of research is the development of more efficient synthesis methods for EF-24. This could involve the use of alternative starting materials or modifications to the existing synthesis method.
Another area of research is the development of EF-24 derivatives with improved solubility and bioavailability. This could involve the modification of the chemical structure of EF-24 to improve its pharmacokinetic properties.
Finally, further research is needed to fully understand the mechanism of action of EF-24 and its potential use in various scientific research applications. This could involve the use of animal models or clinical trials to test the efficacy and safety of EF-24 in humans.
Synthesemethoden
EF-24 is synthesized from curcumin, a natural compound found in turmeric. The synthesis method involves the use of a base-catalyzed aldol condensation reaction between curcumin and ethyl acetoacetate. This reaction results in the formation of EF-24, which can be purified using column chromatography. The yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
EF-24 has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. EF-24 has been shown to have anti-cancer properties by inhibiting the NF-κB signaling pathway, which is involved in the growth and survival of cancer cells. EF-24 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
EF-24 has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. EF-24 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Eigenschaften
Produktname |
1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one |
|---|---|
Molekularformel |
C18H16FNO3 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C18H16FNO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3 |
InChI-Schlüssel |
SPGKJQKFWGZGCP-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)